molecular formula C8H12N2O B8721378 (4-(Dimethylamino)pyridin-3-yl)methanol

(4-(Dimethylamino)pyridin-3-yl)methanol

Cat. No.: B8721378
M. Wt: 152.19 g/mol
InChI Key: OUHWNIORILSMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Dimethylamino)pyridin-3-yl)methanol is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 4-position and a methanol group at the 3-position. This compound is of significant interest due to its enhanced basicity and nucleophilicity compared to pyridine, making it a valuable catalyst in various organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)pyridin-3-yl)methanol typically involves the following steps:

    Oxidation of Pyridine: Pyridine is first oxidized to form a 4-pyridylpyridinium cation.

    Reaction with Dimethylamine: The 4-pyridylpyridinium cation then reacts with dimethylamine to yield 4-Dimethylaminopyridine.

    Introduction of Methanol Group:

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis method, which involves the quaternization of 4-cyanopyridine with acrylic acid, followed by reaction with an amination reagent and neutralization of the acid in the presence of a pH regulator . This method is efficient, yielding high-purity products suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)pyridin-3-yl)methanol undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxygenated aromatic chemicals.

    Reduction: Corresponding alcohols or amines.

    Substitution: Acetylated or alkylated derivatives.

Scientific Research Applications

(4-(Dimethylamino)pyridin-3-yl)methanol is widely used in scientific research due to its catalytic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)pyridin-3-yl)methanol involves its role as a nucleophilic catalyst. The compound forms an ion pair with acetic anhydride, which then reacts with alcohols to form esters. The acetate acts as a base to remove the proton from the alcohol, facilitating nucleophilic addition to the activated acylpyridinium . This process enhances the efficiency of esterification and other nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Dimethylamino)pyridin-3-yl)methanol is unique due to the presence of both a dimethylamino group and a methanol group, which enhances its nucleophilicity and allows it to participate in a wider range of reactions compared to its analogues. This dual functionality makes it a highly valuable compound in both academic research and industrial applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[4-(dimethylamino)pyridin-3-yl]methanol

InChI

InChI=1S/C8H12N2O/c1-10(2)8-3-4-9-5-7(8)6-11/h3-5,11H,6H2,1-2H3

InChI Key

OUHWNIORILSMOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NC=C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-dimethylaminopyridine-3-carboxaldehyde (J. Het. Chem, 25, 81) (1.5 g) in ethanol (25 ml) was treated with sodium borohydride (200 mg) and the mixture was stirred for 4 hours. Concentrated hydrochloric acid (1 ml) was added and the mixture was concentrated. The residue was treated with saturated aqueous sodium chloride (40m) and concentrated aqueous sodium hydroxide (2 ml) and the mixture was extracted with dichloromethane (4×20 ml). The combined organic extracts were washed with saturated aqueous sodium chloride (40 ml), dried (PS paper) and concentrated. The residue was dissolved in methanol, treated with decolourising charcoal, filtered and concentrated to give 4-dimethylaminopyridine-3-methanol (1.1 g) as a pale yellow oil. NMR: (d6DMSO): δ2.9 (6H,s); 4.5(2H,s); 4.0-4.8(1H, br.s); 6.7(1H,d); 8.15(1H,d); 8.3(1H,s); m/e 153 (M+H)+ ; 135(M+H-H2O)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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